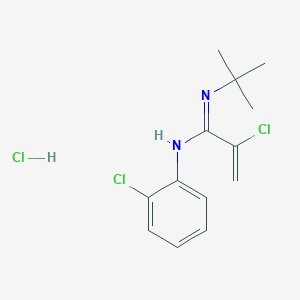
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom attached to the fluorene backbone, which is further substituted with a naphthalene ring. The combination of these structural elements imparts distinct electronic and photophysical properties to the compound, making it a valuable subject of study in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene typically involves multi-step organic reactions. One common method starts with the preparation of 1-fluoro-9,9′-dimethylfluorene. This intermediate is then subjected to a series of reactions, including halogenation, lithiation, and coupling reactions, to introduce the naphthalene moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as butyl lithium under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The naphthalene ring can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorene derivatives, while oxidation and reduction can lead to the formation of quinones or hydrofluorenes, respectively.
Aplicaciones Científicas De Investigación
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: Its photophysical properties are valuable in the development of new materials for optoelectronic devices.
Chemical Sensors: The compound can be used in the design of chemical sensors due to its sensitivity to environmental changes.
Biological Studies:
Mecanismo De Acción
The mechanism by which 1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of the fluorine atom and the naphthalene ring influences the compound’s electron distribution, leading to unique photophysical properties. These properties enable the compound to interact with light and other electromagnetic radiation in specific ways, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenone: A ketone derivative of fluorene with different electronic properties.
1-Bromo-9-(naphthalen-1-YL)-9H-fluorene: Similar structure but with a bromine atom instead of fluorine.
9,9’-Bifluorene: A dimer of fluorene with distinct photophysical characteristics.
Uniqueness
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene stands out due to the presence of the fluorine atom, which significantly alters its electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific electronic and photophysical behaviors.
Propiedades
Número CAS |
81711-52-6 |
|---|---|
Fórmula molecular |
C23H15F |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-fluoro-9-naphthalen-1-yl-9H-fluorene |
InChI |
InChI=1S/C23H15F/c24-21-14-6-13-20-17-10-3-4-11-19(17)22(23(20)21)18-12-5-8-15-7-1-2-9-16(15)18/h1-14,22H |
Clave InChI |
KFESSAUECNWVIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4C5=C3C(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
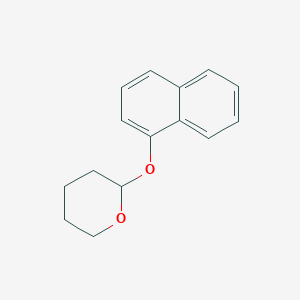
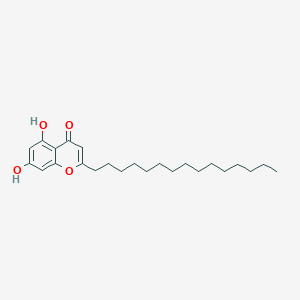
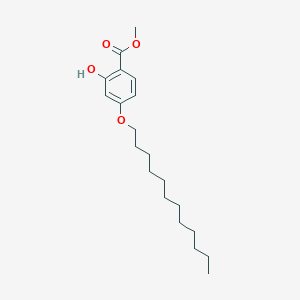
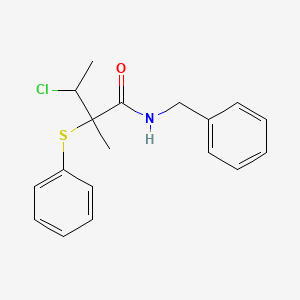
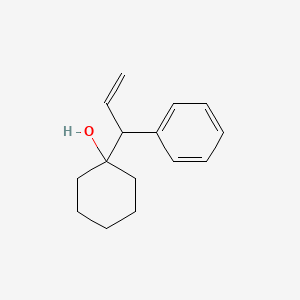

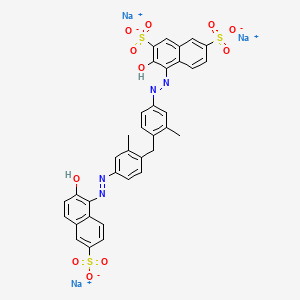

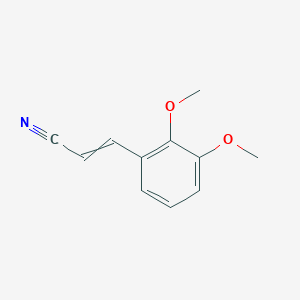

![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
